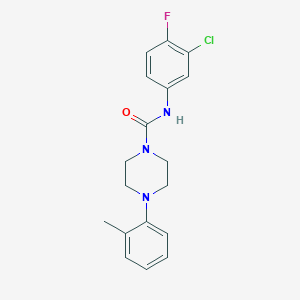![molecular formula C22H22N2O4S B277816 N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B277816.png)
N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide, also known as DTT-001, is a chemical compound that has gained significant attention in the field of scientific research. It is a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Wirkmechanismus
N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide exerts its effects through the inhibition of certain enzymes and signaling pathways. It has been found to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators. It also inhibits the NF-κB signaling pathway, which is involved in the regulation of immune and inflammatory responses. Additionally, N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide has been shown to modulate the activity of certain cytokines and chemokines, which play a role in immune and inflammatory processes.
Biochemical and Physiological Effects:
N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It also modulates the activity of immune cells, such as T cells and macrophages. Furthermore, N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide has been shown to have anti-angiogenic effects, which may contribute to its anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under a variety of conditions. Additionally, it has low toxicity and is well-tolerated in animal studies. However, the limitations of N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide include its limited solubility in water, which may affect its bioavailability, and its relatively short half-life, which may limit its therapeutic efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide, including its bioavailability, distribution, metabolism, and excretion. Additionally, further studies are needed to elucidate the mechanism of action of N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide and its effects on different cell types and signaling pathways. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide in humans for the treatment of various diseases.
Synthesemethoden
N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide is synthesized through a series of chemical reactions, starting with the reaction of 2-methoxyphenol with 3,5-dimethylbenzoyl chloride to form 2-methoxy-4-(3,5-dimethylbenzoyloxy)phenol. This intermediate is then reacted with 2-thiophenecarboxylic acid to form the final product, N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide. The synthesis method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide has shown promising results in preclinical studies for the treatment of various diseases. It has been found to have anti-inflammatory, anti-cancer, and immunomodulatory properties. In vitro studies have shown that N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide inhibits the growth of cancer cells and induces apoptosis. In vivo studies have demonstrated its efficacy in reducing inflammation and suppressing the immune response in autoimmune disorders.
Eigenschaften
Produktname |
N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide |
|---|---|
Molekularformel |
C22H22N2O4S |
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
N-[4-[[2-(3,5-dimethylphenoxy)acetyl]amino]-2-methoxyphenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C22H22N2O4S/c1-14-9-15(2)11-17(10-14)28-13-21(25)23-16-6-7-18(19(12-16)27-3)24-22(26)20-5-4-8-29-20/h4-12H,13H2,1-3H3,(H,23,25)(H,24,26) |
InChI-Schlüssel |
LYGPMMRKMJYCRZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CS3)OC)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CS3)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![6-[(2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]-3-cyclohexene-1-carboxylicacid](/img/structure/B277747.png)
![Methyl2-{[4-(4-methylphenyl)-1-piperazinyl]carbonyl}phenylcarbamate](/img/structure/B277751.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-pentanoylthiourea](/img/structure/B277752.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-isobutyrylthiourea](/img/structure/B277755.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-[3-(2-furyl)acryloyl]thiourea](/img/structure/B277756.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-naphthoyl)thiourea](/img/structure/B277757.png)